molecular formula C14H9Cl2N3OS B4586669 3-amino-N-(2,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(2,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B4586669
M. Wt: 338.2 g/mol
InChI Key: AMPGROBZYRDLHG-UHFFFAOYSA-N
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Description

3-amino-N-(2,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C14H9Cl2N3OS and its molecular weight is 338.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.9843385 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and CNS Activity

Functional chemical groups, including heterocycles like thieno[2,3-b]pyridine, form the largest class of organic compounds that could serve as lead molecules for the synthesis of compounds with potential Central Nervous System (CNS) activity. These compounds are investigated for their potential in addressing CNS disorders, which are on the rise due to various factors including genetic, environmental, social, and dietetic influences. The quest for novel CNS acting drugs focuses on minimizing adverse effects such as addiction, tolerance, psychological, and physical dependence, which are common among many CNS therapeutics (Saganuwan, 2017).

Heterocyclic Scaffold Synthesis

The pyranopyrimidine core, related to thieno[2,3-b]pyridine scaffolds, plays a crucial role in medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. Research emphasizes the application of hybrid catalysts in the synthesis of these scaffolds, highlighting their potential in the development of lead molecules for therapeutic applications. This approach underlines the importance of heterocyclic scaffolds in drug discovery, providing a pathway for the creation of novel therapeutic agents (Parmar, Vala, & Patel, 2023).

Optoelectronic Materials

Quinazolines and pyrimidines, similar in structure to thieno[2,3-b]pyridine compounds, have been extensively researched for their application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Incorporation of these heterocycles into π-extended conjugated systems has shown significant value in creating novel optoelectronic materials. This review highlights the potential of heterocyclic compounds in the advancement of optoelectronic technologies, offering insights into the development of materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Properties

IUPAC Name

3-amino-N-(2,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3OS/c15-7-3-4-9(16)10(6-7)19-13(20)12-11(17)8-2-1-5-18-14(8)21-12/h1-6H,17H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPGROBZYRDLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2N)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-N-(2,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide
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3-amino-N-(2,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide
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3-amino-N-(2,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide
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3-amino-N-(2,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide
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3-amino-N-(2,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 6
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3-amino-N-(2,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide

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